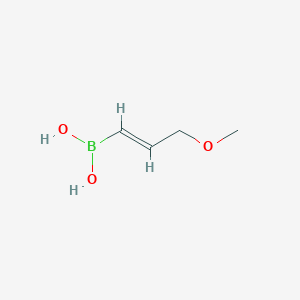

3-METHOXY-1-PROPENYLBORONIC ACID

描述

属性

IUPAC Name |

[(E)-3-methoxyprop-1-enyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9BO3/c1-8-4-2-3-5(6)7/h2-3,6-7H,4H2,1H3/b3-2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIPMDPYJIRRSHW-NSCUHMNNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C=CCOC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

B(/C=C/COC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

115.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Mechanistic Investigations of 3 Methoxy 1 Propenylboronic Acid

Fundamental Reaction Pathways of Alkenylboronic Acids

Alkenylboronic acids are versatile reagents in organic synthesis, primarily known for their role in carbon-carbon bond-forming reactions. rsc.org Their reactivity is characterized by several key pathways:

Transmetalation: This is a crucial step in many cross-coupling reactions where the organic group from the boron atom is transferred to a transition metal catalyst, typically palladium. nih.gov The mechanism of transmetalation can be complex and is often influenced by the reaction conditions, such as the base and solvent used. nih.gov

Addition Reactions: The double bond in alkenylboronic acids can undergo various addition reactions. These include hydrogenation, hydroboration, hydroamination, hydrosilylation, and diborylation. rsc.org

Oxidative Cleavage: Under certain conditions, the carbon-boron bond can be cleaved oxidatively to yield alcohols or other oxygenated products.

The reactivity of the alkenyl moiety allows for a range of transformations, making these compounds valuable building blocks in the synthesis of complex organic molecules. rsc.org

Cross-Coupling Reactions Involving 3-Methoxy-1-propenylboronic Acid

This compound is a valuable substrate in a variety of cross-coupling reactions, enabling the formation of new carbon-carbon bonds. rsc.orgwikipedia.org These reactions are predominantly catalyzed by transition metals and offer a powerful tool for constructing complex molecular architectures. sigmaaldrich.com

Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, involving the reaction of an organoboron compound with an organohalide in the presence of a palladium catalyst and a base. wikipedia.orgnumberanalytics.com This reaction is widely used to form carbon-carbon bonds for creating polyolefins, styrenes, and substituted biphenyls. wikipedia.org The general scheme for the Suzuki reaction involves the coupling of a halide with an organoboron species using a palladium catalyst and a base. wikipedia.org

The reaction of 3,4,5-tribromo-2,6-dimethylpyridine (B2990383) with 2-methoxyphenylboronic acid under Suzuki-Miyaura conditions resulted in a mixture of three atropisomeric stereoisomers of 3,4,5-tri-(2-methoxyphenyl)-2,6-dimethylpyridines. beilstein-journals.org

The efficiency and selectivity of the Suzuki-Miyaura coupling are highly dependent on the catalytic system employed, which includes the palladium source and, crucially, the supporting ligand. libretexts.org

Palladium Precursors: Common palladium sources include Pd(OAc)₂, Pd₂(dba)₃, and Pd(PPh₃)₄. libretexts.org These precursors are reduced in situ to the active Pd(0) species that enters the catalytic cycle. yonedalabs.com

Ligand Design: The choice of ligand is critical for stabilizing the palladium catalyst, enhancing its reactivity, and controlling the selectivity of the reaction. libretexts.orgthieme-connect.de Bulky and electron-rich phosphine (B1218219) ligands are often employed to facilitate the key steps of the catalytic cycle. libretexts.org The design of these ligands can be guided by computational methods to optimize their performance for specific substrates. For instance, the development of conformationally well-defined monophosphorus ligands has enabled efficient cross-coupling of sterically hindered substrates. thieme-connect.de

| Catalyst Component | Function | Examples |

| Palladium Precursor | Source of the active Pd(0) catalyst | Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄ libretexts.org |

| Ligand | Stabilizes catalyst, enhances reactivity, controls selectivity | Trialkylphosphines, Biarylphosphines (e.g., BI-DIME, AntPhos), P,P=O ligands libretexts.orgthieme-connect.de |

The catalytic cycle of the Suzuki-Miyaura coupling is generally understood to proceed through three fundamental steps: oxidative addition, transmetalation, and reductive elimination. libretexts.orgnumberanalytics.com

Oxidative Addition: This initial step involves the insertion of the palladium(0) catalyst into the carbon-halogen bond of the organohalide, forming a palladium(II) intermediate. wikipedia.org This step is often the rate-determining step of the catalytic cycle. libretexts.org The oxidative addition proceeds with retention of stereochemistry for vinyl halides. wikipedia.org

Transmetalation: In this step, the organic group from the boronic acid is transferred to the palladium(II) complex. chembites.org The presence of a base is crucial for this step, as it activates the organoboron reagent, making it more nucleophilic. chembites.orgyoutube.com Two primary pathways for transmetalation have been proposed: one involving the formation of a boronate species and another involving a Pd-hydroxide complex. chembites.org

Reductive Elimination: This is the final step where the two organic groups on the palladium(II) complex couple and are eliminated, forming the desired carbon-carbon bond and regenerating the palladium(0) catalyst. yonedalabs.comnumberanalytics.com This step generally proceeds with retention of the stereochemistry of the coupling partners. libretexts.org

Aerobic Oxidative Cross-Coupling Reactions

Aerobic oxidative cross-coupling reactions offer an alternative to traditional cross-coupling methods by utilizing molecular oxygen as a green and readily available oxidant. nih.gov These reactions can be catalyzed by various transition metals, including palladium and copper. rsc.orgrsc.org

In the context of alkenylboronic acids, aerobic oxidative coupling provides a pathway to form new C-C bonds under milder conditions. For example, copper-catalyzed aerobic oxidative cross-coupling of alkynes with arylboronic acids has been reported to proceed with high selectivity. rsc.org Similarly, palladium-catalyzed aerobic oxidative Heck reactions have been developed for the coupling of arylboronic acids with alkenes. rsc.org

Other Transition Metal-Catalyzed Cross-Coupling Reactions

While palladium is the most common catalyst for Suzuki-Miyaura type couplings, other transition metals can also effectively catalyze the cross-coupling of alkenylboronic acids. rsc.org

Nickel Catalysis: Nickel catalysts have emerged as a powerful alternative to palladium, often exhibiting unique reactivity and selectivity. nih.gov Nickel-catalyzed Suzuki-Miyaura reactions have been developed for the synthesis of biaryl atropisomers.

Cobalt Catalysis: Cobalt-catalyzed Suzuki-Miyaura coupling of aryl triflates with heteroaryl boron nucleophiles has been achieved, demonstrating the potential of first-row transition metals in this field.

Manganese Catalysis: Manganese catalysts have been employed for the addition of alkenylboronic acids to α,β-unsaturated amides. rsc.org

Copper Catalysis: Copper-based catalyst systems have been developed for the cross-coupling of aryl halides with alcohols, providing an efficient route to aryl ethers. organic-chemistry.org Additionally, the merger of photoredox and copper catalysis has enabled the trifluoromethylation of arylboronic acids. nih.gov

These alternative catalytic systems expand the scope of cross-coupling reactions involving alkenylboronic acids, offering new possibilities for the synthesis of diverse molecular structures.

Transition-Metal-Free Carbon-Carbon Bond Forming Reactions

Recent advancements have demonstrated that certain carbon-carbon bond-forming reactions with organoboron compounds can proceed without a transition metal catalyst. researchgate.netnih.govrsc.org These methods often rely on the activation of the boronic ester to form a nucleophilic "ate" complex, which can then react with a suitable electrophile. For instance, the coupling of tertiary benzylic organoboronates with electrophiles can be achieved using a strong base like an alkoxide, which generates a reactive tertiary alkyl anion. researchgate.net

Another strategy involves the use of a strong Lewis acid catalyst, such as B(C₆F₅)₃, to promote the reaction between unprotected allylic alcohols and boronic acids. nih.gov This approach offers excellent atom economy and avoids the use of pre-activated substrates. Given its allylboronic acid structure, this compound could potentially participate in such transition-metal-free coupling reactions.

Additions to Unsaturated Systems and Carbonyl Compounds

The carbon-boron bond in allylboronic acids can be cleaved to allow the allyl group to act as a nucleophile, adding to various electrophilic partners.

As mentioned in the context of metal catalysis, the conjugate addition of the allyl group from this compound to α,β-unsaturated systems is a key potential reaction. In addition to metal-catalyzed variants, metal-free conjugate additions of boron reagents have been developed. Chiral N-heterocyclic carbenes (NHCs), for example, can catalyze the enantioselective conjugate addition of bis(pinacolato)diboron (B136004) to α,β-unsaturated ketones, esters, and amides. acs.org This highlights the potential for developing asymmetric transformations using substrates like this compound.

Allylboronates can undergo reactions with electrophiles accompanied by a rearrangement of the double bond, a process known as an electrophilic allyl shift (Sₑ2' reaction). wikipedia.org The reaction of an allylboronate with an electrophile typically occurs at the γ-carbon of the allylic system, leading to the formation of a new carbon-carbon or carbon-heteroatom bond and a shift of the double bond. acs.org

For this compound, reaction with an electrophile (E⁺) would be expected to proceed via an Sₑ2' pathway to yield a product where the electrophile has added to the carbon bearing the methoxy (B1213986) group, with concomitant migration of the double bond. The reactivity of allylboronic esters can be significantly enhanced by converting them into more nucleophilic "ate" complexes through the addition of an organolithium reagent. acs.org This "switches on" their ability to react with a much wider range of electrophiles. acs.org

Vinylboronic acids and their esters are effective dienophiles in Diels-Alder reactions. acs.orgmasterorganicchemistry.com The boronate group acts as an electron-withdrawing group, activating the double bond for [4+2] cycloaddition with a conjugated diene. masterorganicchemistry.com These reactions often exhibit high reactivity and selectivity. acs.org

This compound, possessing a vinylboronic acid moiety, is expected to function as a dienophile. The presence of the methoxy group on the allylic carbon could influence the stereochemical outcome of the cycloaddition. Vinylboronic acids have also been utilized as reactants in inverse-electron-demand Diels-Alder (iEDDA) reactions with electron-poor dienes like tetrazines, showcasing their versatility in cycloaddition chemistry. nih.gov Lewis acids can be used to promote and control the selectivity of Diels-Alder reactions involving vinyl-substituted dienophiles. nih.gov

Applications of 3 Methoxy 1 Propenylboronic Acid in Advanced Organic Synthesis

Role as a Versatile Building Block for Complex Organic Molecule Construction

3-Methoxy-1-propenylboronic acid serves as a crucial building block for the assembly of complex molecular architectures, particularly those with therapeutic potential. Its primary application is in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. In these reactions, the boronic acid (or its ester) efficiently transfers the (E)-3-methoxy-1-propenyl group to a variety of organic halides or triflates.

This capability has been leveraged in the synthesis of novel compounds designed as inhibitors for biological targets like the ERK/MAPK signaling pathway, which is often activated in various cancers. googleapis.com For instance, the boronic acid pinacol (B44631) ester has been coupled with halogenated heterocyclic cores to construct potential treatments for melanoma, colorectal, and thyroid cancers. googleapis.com Similarly, it has been employed in the development of GPR17 modulators, which are investigated for the treatment of myelinating disorders. google.com The reagent's ability to cleanly introduce the methoxy-propenyl moiety makes it an invaluable tool for medicinal chemists building libraries of complex, biologically active compounds. googleapis.comgoogle.comgoogle.com

Contribution to Stereo- and Regioselective Transformations

A key advantage of using this compound is the high degree of control it offers over the stereochemistry and regiochemistry of a reaction. The compound is typically synthesized and used as the trans or (E)-isomer. nii.ac.jp During Suzuki-Miyaura coupling reactions, the geometry of the double bond is retained, meaning the (E)-configuration of the propenyl group is transferred directly to the final product. This stereocontrol is critical, as the specific three-dimensional arrangement of atoms in a molecule often dictates its biological activity.

The synthesis of the boronic acid itself can be achieved with high regio- and stereoselectivity, ensuring a pure starting material for subsequent transformations. nii.ac.jp Its application in domino reactions to form benzo-fused β,γ-unsaturated ketones also highlights the stereoselectivity that can be achieved using this reagent. doi.org The regioselectivity is inherent to the nature of the Suzuki coupling, where the new carbon-carbon bond forms specifically at the position of the boronic acid group, providing chemists with precise control over the final molecular structure.

Synthesis of Key Intermediates for Advanced Chemical Structures

The reaction of this compound with various scaffolds produces key intermediates that are further elaborated into more complex final products. These intermediates are foundational components in multi-step syntheses. For example, in the development of novel pharmaceuticals, the boronic acid pinacol ester is reacted with halogenated heterocycles, such as brominated pyrazoles or indoles, to form advanced intermediates that possess the desired methoxy-propenyl side chain. google.comgoogle.com

These coupling reactions are typically high-yielding and demonstrate broad functional group tolerance. nii.ac.jp The resulting products serve as platforms for subsequent chemical modifications, enabling the systematic construction of target molecules. The table below details specific examples of key intermediates synthesized using this building block as documented in patent literature.

Table 1: Examples of Key Intermediates Synthesized Using (E)-3-Methoxy-1-propenylboronic Acid Pinacol Ester

| Reactant A (Halogenated Core) | Reactant B | Resulting Key Intermediate | Application Context | Source |

| Carbamic acid, N-[2-(4-bromo-1H-pyrazol-1-yl)ethyl]-, 1,1-dimethylethyl ester | trans-3-Methoxy-1-propenylboronic acid pinacol ester | Intermediate for CFTR modulators | Cystic Fibrosis | google.com |

| 5-bromo-1H-indole-3-sulfonamide derivative | trans-3-Methoxy-1-propenylboronic acid pinacol ester | Intermediate for GPR17 modulators | Myelinating Disorders | google.com |

| Substituted chloropyrimidine | trans-3-Methoxy-1-propenylboronic acid pinacol ester | Intermediate for ERK inhibitors | Oncology | googleapis.com |

Integration into Cascade and Multicomponent Reaction Sequences

Beyond simple cross-coupling reactions, this compound has been successfully integrated into more sophisticated reaction sequences, such as cascade (or domino) reactions. A cascade reaction involves two or more bond-forming transformations that occur sequentially in a single pot without isolating intermediates, offering a highly efficient route to complex structures.

A notable example is the domino synthesis of benzo-fused β,γ-unsaturated ketones, where trans-3-methoxy-1-propenylboronic acid is a key reactant. doi.org In this process, the boronic acid participates in a sequence of reactions that rapidly builds molecular complexity from simple starting materials. The ability of this reagent to participate in such advanced, one-pot procedures underscores its utility in modern synthetic chemistry, where efficiency and atom economy are paramount.

Advanced Spectroscopic and Analytical Methodologies for Characterizing 3 Methoxy 1 Propenylboronic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural elucidation of organic compounds, including 3-Methoxy-1-propenylboronic acid. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of atoms within a molecule.

¹H and ¹³C NMR Techniques

Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental one-dimensional (1D) experiments that reveal the connectivity and chemical environment of hydrogen and carbon atoms, respectively.

¹H NMR: In the ¹H NMR spectrum of a compound like this compound, distinct signals would appear for the methoxy (B1213986) protons, the vinylic protons of the propenyl group, and the hydroxyl protons of the boronic acid moiety. The chemical shift (δ) of these signals, their integration (relative number of protons), and their splitting patterns (due to spin-spin coupling with neighboring protons) provide a detailed map of the proton framework. For instance, the methoxy group would typically appear as a singlet, while the propenyl protons would exhibit more complex splitting patterns (e.g., doublets, triplets, or multiplets) depending on their coupling with adjacent protons.

¹³C NMR: The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Each unique carbon atom in this compound would produce a distinct signal. The chemical shifts in the ¹³C spectrum are indicative of the type of carbon (e.g., sp³, sp², attached to an electronegative atom). For example, the carbon of the methoxy group would have a characteristic chemical shift, as would the sp² carbons of the propenyl group and the carbon atom bonded to the boron atom. While ¹³C has a low natural abundance, modern NMR techniques can readily acquire high-quality spectra. In some cases, the carbon atom directly bonded to boron may be difficult to detect in the ¹³C NMR spectrum. rsc.org

| Technique | Information Obtained | Relevance to this compound |

| ¹H NMR | Proton environment, connectivity, and relative numbers. | Determines the presence and connectivity of methoxy, propenyl, and hydroxyl protons. |

| ¹³C NMR | Carbon skeleton and chemical environment of each carbon atom. | Confirms the carbon framework, including the methoxy and propenyl groups. |

¹¹B NMR for Organoboron Compounds

Given the presence of a boron atom, ¹¹B NMR spectroscopy is an indispensable tool for characterizing this compound. Boron has two NMR-active isotopes, ¹¹B (80.1% natural abundance, spin I = 3/2) and ¹⁰B (19.9%, spin I = 3), with ¹¹B being the more commonly observed nucleus due to its higher natural abundance and smaller quadrupole moment. nsf.gov

The chemical shift in ¹¹B NMR is highly sensitive to the coordination number and the nature of the substituents on the boron atom. For boronic acids like this compound, the boron atom is trigonal planar (three-coordinate), and its ¹¹B NMR signal typically appears in a characteristic downfield region. The chemical shift can be influenced by factors such as solvent and pH. nsf.gov For instance, the chemical shift of boronic acids can change upon the formation of boronate esters. nsf.govnih.gov The cyclic anhydrides of boronic acids, known as boroxines, are found at a slightly lower field (around 33 ppm) compared to the corresponding boronic acids (around 30 ppm). sdsu.edu

Two-Dimensional (2D) NMR Experiments

To overcome the limitations of 1D NMR, especially in complex molecules, a variety of two-dimensional (2D) NMR experiments are utilized. These experiments provide correlation information between different nuclei, aiding in the unambiguous assignment of signals and the complete structural elucidation. nih.govusask.ca

COSY (Correlation Spectroscopy): This homonuclear experiment correlates protons that are coupled to each other, helping to trace out the spin systems within the molecule, such as the protons of the propenyl group. nih.gov

HSQC (Heteronuclear Single Quantum Coherence) / HMQC (Heteronuclear Multiple Quantum Coherence): These heteronuclear experiments correlate directly bonded ¹H and ¹³C atoms, providing a powerful tool for assigning carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range couplings between ¹H and ¹³C atoms (typically over two or three bonds). This is particularly useful for identifying quaternary carbons and for piecing together different molecular fragments. nih.gov For boron-containing compounds, ¹H-¹¹B HMBC can be used to determine the connectivity of the boron atom. nih.gov

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows correlations between protons that are close in space, even if they are not directly bonded. This is crucial for determining the stereochemistry and conformation of the molecule, such as the E/Z configuration of the propenyl double bond.

| 2D NMR Experiment | Type of Correlation | Application for this compound |

| COSY | ¹H-¹H (through-bond) | Establishes the connectivity of the propenyl protons. |

| HSQC/HMQC | ¹H-¹³C (one-bond) | Assigns carbon signals based on attached protons. |

| HMBC | ¹H-¹³C (multiple-bond) | Confirms the overall carbon skeleton and connectivity of quaternary carbons. |

| NOESY | ¹H-¹H (through-space) | Determines the stereochemistry (E/Z) of the double bond. |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. It involves ionizing the molecule and then separating the resulting ions based on their mass-to-charge ratio (m/z).

For this compound, MS would confirm the molecular weight of 115.92 g/mol . anichemllc.com High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which can be used to determine the elemental formula of the molecule.

Furthermore, the fragmentation pattern observed in the mass spectrum can provide valuable structural information. The molecule will break apart in a predictable manner upon ionization, and the masses of the resulting fragments can be used to deduce the structure of the original molecule. For example, the loss of a methoxy group or the entire propenyl group would result in characteristic fragment ions.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that are used to identify the functional groups present in a molecule.

IR Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate. Different functional groups absorb at characteristic frequencies, allowing for their identification. For this compound, the IR spectrum would show characteristic absorption bands for the O-H stretch of the boronic acid, the C=C stretch of the propenyl group, the C-O stretch of the methoxy group, and the B-O stretch of the boronic acid.

Raman Spectroscopy: Raman spectroscopy involves scattering of monochromatic light from a molecule. The scattered light contains information about the vibrational modes of the molecule. Raman spectroscopy is particularly useful for identifying non-polar bonds, such as the C=C double bond in the propenyl group.

| Functional Group | Expected IR Absorption (cm⁻¹) (Approximate) | Expected Raman Shift (cm⁻¹) (Approximate) |

| O-H (Boronic Acid) | 3200-3600 (broad) | |

| C-H (sp² and sp³) | 2850-3100 | 2850-3100 |

| C=C (Propenyl) | 1640-1680 | 1640-1680 |

| C-O (Methoxy) | 1000-1300 | |

| B-O (Boronic Acid) | 1300-1400 |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a powerful technique that can be used to determine the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov If a suitable single crystal of this compound or a derivative can be grown, X-ray diffraction analysis can provide an unambiguous determination of its solid-state structure.

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are the cornerstone of purity assessment and isolation of this compound, offering high-resolution separation of the target compound from starting materials, byproducts, and degradation products.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) stands as a principal technique for the analysis of boronic acids, including this compound. waters.com Its versatility allows for the separation of a wide array of these compounds. waters.com For the analysis of various boronic acids, reversed-phase columns, such as C18, are frequently utilized. rsc.org A typical mobile phase for the separation of a range of boronic acids consists of a gradient of 10 mM ammonium (B1175870) acetate (B1210297) and acetonitrile. rsc.org This method has been successfully applied to a set of seven boronic acids with different functional groups, achieving separation on an Acquity BEH C18 column. rsc.org The use of Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with electrospray ionization mass spectrometry (ESI-MS) offers a high-throughput analysis with a run time as short as one minute, avoiding the need for pre-derivatization that is often required to prevent dehydration of the boronic acid. rsc.org

For more specialized separations, mixed-mode columns like Primesep P, which incorporates both reversed-phase and cation-exchange characteristics, can be employed. This type of column also provides pi-pi interactions due to its aromatic fragment, which can be advantageous for separating aromatic boronic acids. sielc.com Detection of boronic acids in HPLC can be accomplished using UV, Evaporative Light Scattering Detector (ELSD), Charged Aerosol Detector (CAD), and mass spectrometry (LC/MS). sielc.com

Table 1: General HPLC Parameters for Boronic Acid Analysis

| Parameter | Details |

| Column | Reversed-phase (e.g., C18), Mixed-mode (e.g., Primesep P) |

| Mobile Phase | Acetonitrile, 10 mM Ammonium Acetate |

| Detection | UV, ESI-MS, ELSD, CAD |

| Flow Rate | Typically 0.5 - 1.5 mL/min |

| Injection Volume | 1 - 10 µL |

Gas Chromatography (GC)

Gas Chromatography (GC) is another powerful tool for the analysis of volatile organic compounds. However, the direct analysis of many boronic acids, likely including this compound, by GC is often challenging due to their low volatility and thermal instability. chromforum.org Consequently, derivatization is a common prerequisite to convert the analyte into a more volatile and thermally stable form. gcms.cz For instance, some boronic acids that are not detectable by direct injection GC can be analyzed after derivatization. chromatographyonline.com

A study on the determination of 3-methoxy-1,2-propanediol (B53666) (3-MPD), a compound with structural similarities to the target molecule, utilized GC-mass spectrometry (GC/MS) for its analysis in wine. The method involved extraction with diethyl ether followed by direct GC/MS analysis. nih.gov While this is not a direct analysis of the boronic acid, it demonstrates the utility of GC for related methoxy-propanol structures. The analysis of boronic compounds as potential impurities in drug substances has also been achieved using GC-MS, sometimes requiring derivatization to improve detection limits. chromatographyonline.com

Thin-Layer Chromatography (TLC) as a Detection Technique

Thin-Layer Chromatography (TLC) serves as a rapid, simple, and cost-effective method for monitoring reactions and assessing the purity of boronic acids. thieme-connect.com A key challenge in TLC analysis of boronic acids is their visualization, as they are often not UV-active. To overcome this, specific staining reagents are employed. thieme-connect.com

One effective method involves dipping the TLC plate into a solution of alizarin (B75676). In the presence of a boronic acid, the non-fluorescent alizarin forms a fluorescent complex that emits a bright yellow-orange light under a 366 nm UV lamp. thieme-connect.comthieme-connect.com This technique is highly selective for boronic acids. thieme-connect.com Another colorimetric detection method utilizes curcumin, which forms a red-colored complex with boronic acids and their derivatives. rsc.org These staining methods allow for the sensitive and selective detection of boronic acids on a TLC plate. thieme-connect.comrsc.org For particularly challenging separations where compounds may stick to the silica (B1680970) baseline, treating the TLC plate with boric acid itself has been shown to improve the mobility of boronate esters. reddit.com

Table 2: TLC Staining Reagents for Boronic Acid Detection

| Staining Reagent | Observation |

| Alizarin | Yellow-orange fluorescence under 366 nm UV light thieme-connect.comthieme-connect.com |

| Curcumin | Red coloration rsc.org |

Derivatization Methods for Enhanced Analytical Sensitivity

Derivatization is a chemical modification process used to enhance the analytical properties of a compound, making it more suitable for a particular analytical technique. This is especially crucial for boronic acids in GC analysis and can also significantly improve sensitivity in LC-MS.

For GC analysis, the primary goal of derivatization is to increase the volatility and thermal stability of the boronic acid. gcms.cz This is typically achieved by reacting the boronic acid with a reagent that converts the polar boronic acid group into a less polar, more volatile ester. For example, n-butylboronic acid can react with 1,2- or 1,3-diols to form nonpolar boronate derivatives. gcms.cz Silylation, the introduction of a silyl (B83357) group, is another common derivatization strategy that reduces polarity and hydrogen bonding, leading to a more volatile and stable derivative. gcms.cz

In the context of enhancing sensitivity for mass spectrometry, derivatization can be used to introduce a readily ionizable group into the analyte molecule. This can lead to a significant increase in signal intensity. For instance, charge-reversal derivatization, where a cationic tag is attached to an acidic analyte, has been shown to improve detection sensitivity by 10- to 20-fold in LC-MS analysis of eicosanoids. nih.gov A similar strategy could be envisioned for this compound to enhance its detection in complex matrices. Chemical derivatization with reagents that introduce a permanently charged group can increase the limits of identification by one to over two orders of magnitude in LC-MS/MS analysis. nih.gov

Table 3: Common Derivatization Approaches for Boronic Acids

| Technique | Derivatization Goal | Example Reagents/Methods |

| GC | Increase volatility and thermal stability | Esterification, Silylation, Formation of boronate esters with diols gcms.cz |

| LC-MS | Enhance ionization efficiency and sensitivity | Charge-reversal derivatization (attaching a cationic tag) nih.govnih.gov |

Theoretical and Computational Studies of 3 Methoxy 1 Propenylboronic Acid Reactivity

Computational chemistry provides powerful tools to investigate the intricacies of chemical reactions, offering insights that are often difficult to obtain through experimental means alone. For a molecule like 3-methoxy-1-propenylboronic acid, theoretical and computational studies are invaluable for understanding its electronic structure, reactivity, and the mechanisms of its reactions.

Future Research Directions and Emerging Paradigms in 3 Methoxy 1 Propenylboronic Acid Chemistry

Innovations in Catalysis and Ligand Design for Boronic Acid Transformations

The transformation of boronic acids is heavily reliant on the efficiency and selectivity of catalytic systems. Future research is focused on the development of novel catalysts and ligands to enhance the reactivity of compounds like 3-methoxy-1-propenylboronic acid. One promising area is the use of unique, bulky ligands, such as those derived from [2.2]paracyclophane, which can enable chemoselective reactions at room temperature. kit.edu The design of such sophisticated ligands is crucial for controlling the reaction's outcome. Furthermore, the development of organocatalysts, such as those derived from proline or quinine, presents a metal-free alternative for various transformations, including asymmetric aminations and Strecker reactions. kit.edu These catalysts can offer different reactivity profiles and are often more sustainable than their metal-based counterparts.

Table 1: Emerging Catalytic Systems and Potential Applications

| Catalytic System | Catalyst Type | Potential Reaction with this compound | Key Advantage |

|---|---|---|---|

| Rhodium Paddlewheel Complexes | Metal-Catalyst | Asymmetric Cyclopropanation | High chemoselectivity at room temperature. kit.edu |

| MacMillan Catalysts | Organocatalyst | Asymmetric Diels-Alder Reactions | High enantioselectivity. kit.edu |

| Quinine-based Catalysts | Organocatalyst | Asymmetric Strecker-type Reactions | Avoids toxic reagents like HCN. kit.edu |

Advancements in Sustainable and Green Synthesis Methodologies

The principles of green chemistry are becoming central to the synthesis of pharmaceuticals and fine chemicals. mdpi.com For this compound and its precursors, this involves developing processes that are both environmentally benign and economically viable. A key strategy is the use of readily available, inexpensive starting materials and developing highly selective reactions that minimize byproduct formation. google.com For instance, processes for preparing the precursor 3-methoxy-1-propanol (B72126) have been developed that achieve selectivities greater than 95%. google.comgoogle.com

Future methodologies are likely to incorporate energy-efficient techniques such as microwave-assisted synthesis, which can dramatically reduce reaction times from hours to minutes. mdpi.com These greener approaches aim to reduce the environmental impact at every stage of a product's lifecycle, from its initial design and synthesis to its ultimate disposal. mdpi.com

Exploration of Novel Reactivity Modes and Synthetic Transformations

While this compound is a known component for organic synthesis, research continues to explore its full potential. pharmaffiliates.com Beyond standard cross-coupling reactions, new reactivity modes are being investigated. A key area of exploration is its use in asymmetric cycloadditions. For example, structurally similar compounds like 3-(alkylsulfinyl)-1-methoxy-1,3-butadienes have been used in Diels-Alder reactions catalyzed by Lewis acids such as zinc chloride, proceeding with high stereoselectivity. nih.gov The chirality at a sulfur atom in these analogues controls the diastereofacial selectivity, suggesting that functionalized versions of this compound could be powerful tools in complex stereocontrolled syntheses. nih.gov

Integration with Automation and Continuous Flow Synthesis Platforms

The integration of automation and continuous flow technology represents a paradigm shift in chemical manufacturing, moving away from traditional batch processing. mdpi.com Continuous flow systems offer enhanced safety, scalability, and efficiency. mdpi.comresearcher.life This technology has been successfully applied to the synthesis of structurally related molecules, such as the telescopic flow synthesis of 3-methoxy propiophenone. researcher.life Furthermore, a continuous process has been patented for the preparation of 3-methoxy-1-propanol, a precursor to the title compound. google.com

These platforms can be readily combined with other modern technologies, including microwave irradiation and immobilized catalysts, to create fully automated and highly sustainable manufacturing processes. mdpi.com Such integrated systems have been used to produce essential medicines, demonstrating the potential for robust and efficient synthesis of complex molecules. mdpi.com

Synergistic Catalysis in Asymmetric Bond Formations

Creating multiple stereocenters in a single step with high control is a significant challenge in organic synthesis. Synergistic catalysis, where multiple catalysts work in concert, offers a powerful solution. This approach has been underdeveloped for reactions involving C-alkynyl imines, which are structurally related to the propenyl moiety of this compound. nih.gov

Recent advances have shown that a chiral Brønsted base catalyst can facilitate highly syn-selective Mannich reactions to produce propargylamines with two adjacent stereocenters. nih.gov This strategy expands the scope of accessible chiral building blocks. nih.gov Similarly, asymmetric Diels-Alder reactions using chiral dienes have been shown to be effectively catalyzed by Lewis acids like zinc chloride, where the catalyst and the substrate's inherent chirality work together to achieve high stereoselectivity. nih.gov Applying these synergistic concepts to reactions involving this compound could unlock efficient pathways to complex, enantiomerically pure molecules.

Table 2: Mentioned Chemical Compounds

| Compound Name | Molecular Formula | Role/Context |

|---|---|---|

| This compound | C₄H₉BO₃ | Main subject of the article |

| 3-Methoxy-1-propanol | C₄H₁₀O₂ | Precursor to the title compound google.comgoogle.com |

| (E)-2-(3-Methoxy-1-propen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | C₁₀H₁₉BO₃ | Pinacol (B44631) ester; a protected form of the title compound scbt.comsigmaaldrich.com |

| 3-Methoxy propiophenone | C₁₀H₁₂O₂ | Structurally similar compound synthesized via continuous flow researcher.life |

| 3-(Alkylsulfinyl)-1-methoxy-1,3-butadienes | Not specified | Structurally similar compounds used in asymmetric Diels-Alder reactions nih.gov |

| Zinc chloride | ZnCl₂ | Lewis acid catalyst nih.gov |

| Methyl chloride | CH₃Cl | Reagent for synthesis of 3-methoxy-1-propanol google.com |

| 1,3-Propanediol | C₃H₈O₂ | Starting material for 3-methoxy-1-propanol synthesis google.comgoogle.com |

| Propargylamines | Not specified | Class of compounds synthesized via asymmetric catalysis nih.gov |

常见问题

Basic Research Questions

Q. What are the optimal synthetic pathways for 3-Methoxy-1-propenylboronic acid, and how do reaction conditions influence yield?

- Methodological Answer : A three-step synthesis protocol is commonly employed, involving:

Lithiation : Reacting 1-bromo-2-(methoxymethoxy)propene with tert-butyllithium in THF at -78°C under inert atmosphere to generate intermediates .

Borylation : Introducing trimethyl borate at controlled temperatures (-78°C to 20°C) to form the boronic ester.

Hydrolysis : Quenching with aqueous NH₄Cl to yield the final product.

Yield optimization (e.g., ~71%) depends on strict temperature control and anhydrous conditions to prevent side reactions like boronic acid dehydration .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of:

- NMR Spectroscopy : Analyze H and C spectra to confirm methoxy and propenyl group positions. Anhydride impurities (common in boronic acids) may appear as downfield shifts in B NMR .

- HPLC : Employ reverse-phase chromatography with UV detection (λ = 254 nm) to quantify purity (>97% by area) .

- Thermogravimetric Analysis (TGA) : Assess thermal stability; mass loss below 150°C indicates residual solvents or decomposition .

Q. What are the recommended storage and handling protocols to prevent degradation?

- Methodological Answer :

- Storage : Maintain at 0–6°C in airtight, amber vials to minimize moisture absorption and photodegradation .

- Handling : Use gloveboxes or Schlenk lines under nitrogen/argon to avoid boronic acid oxidation. Contaminated clothing must be decontaminated with ethanol before laundering .

Advanced Research Questions

Q. How can researchers address contradictions in reported reactivity of this compound in Suzuki-Miyaura couplings?

- Methodological Answer : Discrepancies often arise from:

- Anhydride Formation : Boronic acids may self-condense into boroxines. Confirm active monomer content via B NMR or FT-IR (B-O-B stretches at ~1,350 cm⁻¹) .

- Base Sensitivity : Test coupling efficiency with weaker bases (e.g., K₃PO₄ vs. NaOH) to avoid deprotonation of the propenyl group.

- Catalyst Selection : Use Pd(PPh₃)₄ for sterically hindered substrates; monitor turnover via GC-MS .

Q. What strategies improve the compound’s stability in aqueous media for biological studies?

- Methodological Answer :

- pH Buffering : Maintain solutions at pH 7–8 to prevent acid-catalyzed hydrolysis.

- Co-solvents : Add DMSO or ethanol (≤10% v/v) to enhance solubility and reduce water activity.

- Chelation : Introduce diols (e.g., pinacol) to form stable boronate esters, verified by H NMR (disappearance of B-OH peaks) .

Q. How do substituent effects on the propenyl group influence the compound’s electronic properties?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。